2-(Hydroxymethyl)cyclopentanone

Description

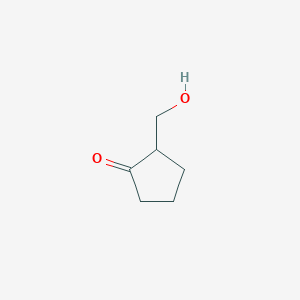

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Hydroxymethyl)cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 2-(hydroxymethyl)cyclopentanone, a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. The document details several key methodologies, including direct hydroxymethylation of cyclopentanone, reduction of functionalized precursors, and synthesis of the related unsaturated analog, 2-(hydroxymethyl)cyclopent-2-en-1-one. For each method, reaction schemes, mechanisms, and detailed experimental protocols are provided, along with tables summarizing quantitative data for easy comparison of yields and reaction conditions.

Direct α-Hydroxymethylation of Cyclopentanone via Aldol Reaction

The most direct approach to this compound is the aldol reaction between cyclopentanone and formaldehyde. This reaction can be catalyzed by either a base or an acid, and more recently, organocatalytic methods have been developed to achieve enantioselectivity.

Base-Catalyzed Aldol Condensation

In the presence of a base, cyclopentanone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield the desired product.

Caption: Base-catalyzed hydroxymethylation of cyclopentanone.

Experimental Protocol: Base-Catalyzed Synthesis

A general procedure for the base-catalyzed hydroxymethylation of cyclopentanone is as follows:

-

To a stirred solution of cyclopentanone in a suitable solvent (e.g., water, methanol), add a catalytic amount of a base such as calcium hydroxide or sodium hydroxide.

-

Slowly add an aqueous solution of formaldehyde (formalin) to the reaction mixture at a controlled temperature (typically room temperature or slightly elevated).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Organocatalytic Asymmetric Hydroxymethylation

Chiral organocatalysts, such as L-threonine, can be employed to achieve the enantioselective α-hydroxymethylation of cyclopentanone with aqueous formaldehyde.[1] This method is particularly valuable for the synthesis of chiral building blocks.

References

In-Depth Technical Guide to 2-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Hydroxymethyl)cyclopentanone, a versatile organic compound with applications in chemical synthesis. This document collates available data on its molecular structure, physical characteristics, and synthetic methodologies, presenting it in a clear and accessible format for scientific professionals.

Core Physical Properties

This compound, with the CAS Number 20618-42-2, is a cyclic ketone featuring a hydroxymethyl substituent at the alpha position.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| IUPAC Name | 2-(hydroxymethyl)cyclopentan-1-one | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for this compound is not widely published. Spectroscopic analysis of the related compound, 2-hydroxymethyl-2-cyclopentenone, reveals characteristic peaks that can serve as a reference point for predicting the spectral features of the saturated analog. For instance, the ¹H NMR spectrum of the unsaturated ketone shows signals for methylene protons adjacent to the hydroxyl group and protons within the cyclopentenone ring.[3] The FT-IR spectrum of this related compound displays characteristic absorptions for the hydroxyl and carbonyl groups.[3]

Experimental Protocols: Synthesis

The synthesis of this compound can be conceptually approached through the hydroxymethylation of cyclopentanone. While a specific, detailed experimental protocol for the direct synthesis of the saturated compound is not extensively documented in readily available literature, a general understanding can be derived from related synthetic transformations.

One common strategy for introducing a hydroxymethyl group alpha to a ketone is through an aldol condensation reaction with formaldehyde. This process typically involves the formation of an enolate from the parent ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

A generalized workflow for such a synthesis is presented below:

Caption: Generalized workflow for the synthesis of this compound.

Methodology for a Related Unsaturated Analog:

A practical preparation for the unsaturated analog, 2-hydroxymethyl-2-cyclopenten-1-one, has been described utilizing a Morita-Baylis-Hillman reaction.[4] This reaction involves the coupling of 2-cyclopenten-1-one with formalin, catalyzed by a phosphine such as tributylphosphine or dimethylphenylphosphine.[4] The efficiency of this reaction is highly dependent on the solvent system, with an aqueous methanol-chloroform mixture providing high yields in a short reaction time.[4]

Logical Relationship of Synthetic Steps:

The synthesis of substituted cyclopentanones often involves a series of logical steps, starting from precursor selection and proceeding through key transformations to the final product.

References

- 1. This compound | C6H10O2 | CID 11094575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)cyclopentan-1-one | 20618-42-2 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

Spectroscopic Profile of 2-(Hydroxymethyl)cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Hydroxymethyl)cyclopentanone. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide presents available data alongside comparative spectra from closely related analogs, such as cyclopentanone and 2-methylcyclopentanone. This approach facilitates an informed interpretation of the expected spectral features of the target molecule. The guide includes detailed experimental protocols for the primary spectroscopic techniques used in the structural elucidation of organic compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound. For comparative purposes, data for cyclopentanone and 2-methylcyclopentanone are also included where available.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | 1.50-2.40 | m | 7H | Cyclopentyl H |

| 3.65 | m | 2H | -CH₂OH | ||

| 2.50 (broad s) | s | 1H | -OH | ||

| Cyclopentanone | CDCl₃ | ~2.05 | m | 8H | -CH₂- |

| 2-Methylcyclopentanone | CDCl₃ | 1.09 | d | 3H | -CH₃ |

| 1.50-2.35 | m | 7H | Cyclopentyl H |

Note: Data for this compound is based on a low-resolution (90 MHz) spectrum and chemical shift predictions. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | CDCl₃ | ~220 | C=O |

| ~65 | -CH₂OH | ||

| ~50 | -CH- | ||

| ~20-40 (multiple peaks) | Cyclopentyl CH₂ | ||

| Cyclopentanone | CDCl₃ | 220.9 | C=O |

| 38.2 | C2, C5 | ||

| 23.2 | C3, C4 | ||

| 2-Methylcyclopentanone | CDCl₃ | 222.1 | C=O |

| 45.1 | C2 | ||

| 35.0 | C5 | ||

| 29.3 | C3 | ||

| 20.8 | C4 | ||

| 15.2 | -CH₃ |

Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups.

Table 3: FT-IR Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |

| This compound | Neat | ~3400 | Broad, Strong | O-H stretch |

| ~2950, ~2870 | Medium-Strong | C-H stretch (aliphatic) | ||

| ~1740 | Strong | C=O stretch (ketone) | ||

| ~1050 | Medium | C-O stretch | ||

| Cyclopentanone | Neat | 2965, 2880 | Strong | C-H stretch |

| 1747 | Strong | C=O stretch | ||

| 2-Methylcyclopentanone | Gas Phase | 2970, 2875 | Strong | C-H stretch |

| 1750 | Strong | C=O stretch |

Note: Predicted values for this compound are based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | EI | 114 [M]⁺ | 96 [M-H₂O]⁺, 85 [M-CHO]⁺, 67, 55, 42 |

| 2-Methylcyclopentanone | EI | 98 [M]⁺ | 83 [M-CH₃]⁺, 69, 55, 42 |

Note: Predicted fragmentation pattern for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of neat liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Inject a dilute solution of this compound into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: A logical workflow for the structural elucidation of an organic compound.

In-depth Technical Guide: 2-(Hydroxymethyl)cyclopentanone (CAS 20618-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)cyclopentanone, identified by CAS number 20618-42-2, is a functionalized cyclopentanone derivative with potential applications in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and speculative biological significance based on related compounds. Due to a notable lack of specific experimental data in publicly accessible literature, this document also highlights areas where further research is required to fully characterize this molecule and its potential applications.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes the available information, supplemented with data from closely related analogs for comparative purposes.

| Property | Value for this compound | Analog Data |

| CAS Number | 20618-42-2[1] | - |

| Molecular Formula | C6H10O2[1][2] | - |

| Molecular Weight | 114.14 g/mol [1][2] | - |

| Appearance | Colorless to light yellow liquid[3] | - |

| Boiling Point | Not available[2] | 139 °C (for 2-Methylcyclopentanone)[4] |

| Melting Point | Not available[2] | - |

| Density | Not available[2] | 0.917 g/mL at 25 °C (for 2-Methylcyclopentanone)[4] |

| Refractive Index | Not available[2] | n20/D 1.435 (for 2-Methylcyclopentanone)[4] |

| Storage Temperature | 2-8°C[3] | - |

Spectroscopic Data

| Technique | Predicted/Comparative Data for this compound |

| ¹H NMR | Expected signals would include multiplets for the cyclopentanone ring protons, a multiplet for the proton at the chiral center, and signals corresponding to the hydroxymethyl group protons. The chemical shifts would be influenced by the electron-withdrawing ketone and the hydroxyl group. |

| ¹³C NMR | A signal for the carbonyl carbon is expected around 220 ppm. Signals for the carbon bearing the hydroxymethyl group and the hydroxymethyl carbon itself would be present, in addition to other cyclopentane ring carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected around 1740 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be anticipated in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be present.[5][6][10] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 114. Fragmentation patterns would likely involve the loss of water, formaldehyde, or other small fragments from the cyclopentanone ring. |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, based on established organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic strategy involves the hydroxymethylation of cyclopentanone.

One potential route is the base-catalyzed aldol condensation of cyclopentanone with formaldehyde. Another approach could be the reduction of a precursor such as 2-(methoxycarbonyl)cyclopentanone.[11]

Hypothetical Experimental Protocol: Synthesis via Aldol Condensation

This protocol is illustrative and based on general procedures for similar reactions. It would require optimization and validation.

-

Reaction Setup: To a solution of cyclopentanone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Potential Applications

There is no specific biological activity data reported for this compound. However, the cyclopentanone scaffold is present in a variety of biologically active molecules, including prostaglandins and their analogs.[12][13] Prostaglandins are lipid compounds involved in diverse physiological processes such as inflammation, blood flow, and the formation of blood clots.[13]

Derivatives of cyclopentanone have been investigated for a range of therapeutic applications, including anti-inflammatory and anti-cancer activities.[12] The presence of both a ketone and a hydroxyl group in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Speculative Mechanism of Action: Prostaglandin Synthesis Pathway

Given its structural similarity to prostaglandin precursors, this compound could potentially be explored as a starting material for the synthesis of novel prostaglandin analogs. The following diagram illustrates a simplified, hypothetical pathway where a functionalized cyclopentanone serves as a core structure for the elaboration of prostaglandin side chains.

Caption: Hypothetical role as a prostaglandin precursor.

Conclusion and Future Directions

This compound (CAS 20618-42-2) is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. The current body of public knowledge lacks detailed experimental data on its physicochemical properties, established synthetic and purification protocols, and specific biological activities.

Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of boiling point, melting point, density, and spectroscopic data (NMR, IR, MS).

-

Development of Optimized Synthesis Protocols: Elucidation of efficient and scalable synthetic routes.

-

Biological Screening: Evaluation of its activity in various biological assays to identify potential therapeutic applications.

-

Derivative Synthesis: Use as a scaffold to generate libraries of novel compounds for drug discovery programs.

This technical guide serves as a foundational document summarizing the currently available information and aims to stimulate further investigation into the properties and applications of this intriguing molecule.

References

- 1. This compound | C6H10O2 | CID 11094575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 20618-42-2 [amp.chemicalbook.com]

- 4. 2-Methylcyclopentanone, CAS No. 1120-72-5 - iChemical [ichemical.com]

- 5. scribd.com [scribd.com]

- 6. Cyclopentanone [applets.kcvs.ca]

- 7. Cyclopentanone, 2-methyl- [webbook.nist.gov]

- 8. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxy carbonyl cyclopentanone | CAS#:10472-24-9 | Chemsrc [chemsrc.com]

- 12. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 13. Prostaglandin - Wikipedia [en.wikipedia.org]

Structural Analysis of 2-(Hydroxymethyl)cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)cyclopentanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, combining a ketone and a primary alcohol within a cyclopentane ring, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive analysis of its structure, incorporating available spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound, with the chemical formula C6H10O2, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(hydroxymethyl)cyclopentan-1-one | [2] |

| CAS Number | 20618-42-2 | [2] |

| Molecular Formula | C6H10O2 | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Exact Mass | 114.068079557 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons due to diastereotopicity and spin-spin coupling. The hydroxymethyl protons are also expected to be diastereotopic.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Observations |

| -CH₂-OH | ~3.5 - 3.8 | Doublet of Doublets (dd) or Multiplet (m) | Diastereotopic protons, coupled to each other and the adjacent methine proton. |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | Chemical shift is dependent on concentration and solvent. |

| -CH-CH₂OH | ~2.2 - 2.5 | Multiplet (m) | Methine proton at C2. |

| Cyclopentyl protons | ~1.5 - 2.4 | Multiplet (m) | Complex overlapping multiplets for the remaining 6 protons on the cyclopentane ring. |

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~215 - 225 |

| -CH-CH₂OH (C2) | ~50 - 60 |

| -CH₂-OH | ~60 - 70 |

| Cyclopentyl carbons (C3, C4, C5) | ~20 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong |

| C=O stretch (ketone) | ~1745 | Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Medium to Strong |

The carbonyl (C=O) stretching frequency for a five-membered ring ketone is typically around 1745 cm⁻¹, which is higher than that for a six-membered ring or acyclic ketone due to ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Ion (M⁺) | m/z = 114 |

| Key Fragments | m/z = 96 (M-18, loss of H₂O), m/z = 85 (M-29, loss of CHO), m/z = 83 (M-31, loss of CH₂OH), m/z = 55 |

The fragmentation pattern would likely involve the loss of water from the alcohol, and alpha-cleavage adjacent to the ketone or alcohol.

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the reduction of 2-(hydroxymethyl)-2-cyclopenten-1-one. The latter can be prepared via a Morita-Baylis-Hillman reaction or other multi-step syntheses.

Synthesis of 2-Hydroxymethyl-2-cyclopentenone:

A detailed procedure is available in Organic Syntheses. This involves the reaction of 2-bromo-2-cyclopentenone ethylene ketal with formaldehyde, followed by hydrolysis of the ketal.

Reduction to this compound:

The unsaturated ketone can be reduced to the saturated analog using standard catalytic hydrogenation methods (e.g., H₂ gas with a Palladium on carbon catalyst) or other reducing agents that selectively reduce the carbon-carbon double bond without affecting the ketone and alcohol functional groups.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex multiplets.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Integration of the peaks should be performed to determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃) and the spectrum recorded in a solution cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for volatile compounds.

-

Instrumentation: A mass spectrometer capable of providing high-resolution mass data is preferred for accurate mass determination.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway to this compound.

Caption: A multi-step synthesis pathway for this compound.

Structural Diagram for NMR Analysis

This diagram shows the structure of this compound with atom numbering to facilitate the discussion of NMR spectral assignments.

Caption: Numbering scheme for this compound.

Conclusion

This compound is a fundamentally important synthetic intermediate. While comprehensive experimental structural data is not widely disseminated in public databases, its structure can be reliably predicted and confirmed using standard spectroscopic techniques. The protocols outlined in this guide provide a framework for its synthesis and characterization, which is essential for its application in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. Further investigation to obtain and publish a complete set of experimental data, including crystallographic analysis, would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to the Reactivity of 2-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)cyclopentanone is a bifunctional molecule featuring a ketone and a primary alcohol. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. Its ability to undergo a variety of transformations at both the carbonyl and hydroxyl moieties allows for the construction of complex molecular architectures, particularly those found in biologically active compounds and natural products. This technical guide provides a comprehensive overview of the synthesis and core reactivity of this compound, including detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its physical and chemical properties are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 20618-42-2 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~235 °C (predicted) | |

| Density | ~1.1 g/cm³ (predicted) | |

| Solubility | Soluble in water and common organic solvents |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~3.7-3.9 ppm (m, 2H, -CH₂OH), δ ~3.6 ppm (br s, 1H, -OH), δ ~2.2-2.5 ppm (m, 3H, α-protons), δ ~1.8-2.1 ppm (m, 4H, other ring protons) |

| ¹³C NMR (CDCl₃) | δ ~215-220 ppm (C=O), δ ~60-65 ppm (-CH₂OH), δ ~45-50 ppm (α-CH), δ ~20-40 ppm (other ring carbons) |

| IR (neat) | ~3400 cm⁻¹ (br, O-H stretch), ~1740 cm⁻¹ (s, C=O stretch), ~1050 cm⁻¹ (s, C-O stretch) |

Synthesis of this compound

The most common route for the synthesis of this compound is the base-catalyzed aldol condensation of cyclopentanone with formaldehyde.

Reaction Pathway: Aldol Condensation

The synthesis proceeds through the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the desired product.

Caption: Aldol condensation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopentanone

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq) in a suitable solvent like diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 2 M, 0.1 eq) to the stirred solution.

-

Add formaldehyde solution (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is ~7.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Expected Yield: 60-75%

Reactivity of this compound

The reactivity of this compound is characterized by the independent and cooperative reactions of its ketone and alcohol functional groups.

Caption: Overview of the reactivity of this compound.

Oxidation

The primary alcohol of this compound can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the corresponding aldehyde, 2-formylcyclopentanone. Stronger oxidizing agents may lead to the dicarbonyl compound, cyclopentane-1,2-dione, or ring-opening products.

Experimental Protocol: Oxidation to 2-Formylcyclopentanone

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the residue by flash column chromatography to yield 2-formylcyclopentanone.

Expected Yield: 70-85%

Reduction

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding (cyclopentane-1,2-diyl)dimethanol. The stereochemical outcome of this reduction is dependent on the reducing agent employed.

Diastereoselective Reduction: The reduction of the α-hydroxy ketone can proceed with diastereoselectivity.

-

Non-chelating conditions (e.g., NaBH₄ in methanol): The hydride attacks from the less sterically hindered face, generally leading to the anti (trans) diol as the major product.

-

Chelating conditions (e.g., Zn(BH₄)₂): The zinc can coordinate to both the carbonyl oxygen and the hydroxyl group, forming a cyclic intermediate. This directs the hydride attack from the more hindered face, leading to the syn (cis) diol as the major product.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in portions to the stirred solution.

-

Stir the mixture at 0 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the product mixture.

-

The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography to separate the diastereomers.

Expected Yield: >90% (as a mixture of diastereomers)

Esterification

The primary alcohol can be readily esterified under standard conditions, for example, using an acid anhydride or an acyl chloride in the presence of a base.

Experimental Protocol: Acetylation with Acetic Anhydride

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain 2-(acetoxymethyl)cyclopentanone.

Expected Yield: >95%

Advanced Synthetic Applications

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules.

Wittig Reaction

The ketone can undergo a Wittig reaction to form an exocyclic double bond. The hydroxyl group may need to be protected prior to the reaction, depending on the basicity of the ylide.

Michael Addition Precursor

Oxidation of this compound to 2-(hydroxymethyl)cyclopent-2-en-1-one provides a Michael acceptor. This α,β-unsaturated ketone can then undergo conjugate addition with various nucleophiles, a key step in the synthesis of prostaglandins and other natural products.

Caption: Workflow for the synthesis of a Michael adduct from this compound.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The ability to control the stereochemical outcome of its reduction and its potential as a precursor for Michael acceptors underscores its importance in modern organic synthesis, particularly in the fields of drug discovery and natural product synthesis. This guide has provided a foundational understanding of its reactivity, supported by detailed experimental protocols, to aid researchers in leveraging the full synthetic potential of this valuable building block.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Hydroxymethyl)cyclopentanone

This guide provides comprehensive safety and handling information for 2-(Hydroxymethyl)cyclopentanone, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use, storage, and emergency response.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| CAS Number | 20618-42-2 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| IUPAC Name | 2-(hydroxymethyl)cyclopentan-1-one | [1] |

Hazard Identification and GHS Classification

This compound is classified with specific hazards according to the Globally Harmonized System (GHS). It is crucial to understand these classifications to ensure appropriate handling and personal protection.

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.

Handling Procedures

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[2][4]

-

Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[4][5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4][5]

Storage Conditions

-

Container: Store in a tightly closed container.[4]

-

Environment: Keep in a dry, cool, and well-ventilated place.[4][6]

-

Incompatibilities: Keep away from heat, sparks, and flame.[6]

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

First-Aid Measures

-

Eye Contact: Rinse opened eye for at least 15 minutes under running water and seek medical attention.[7]

-

Skin Contact: Instantly wash with water and soap and rinse thoroughly. Seek medical attention if irritation persists.[7]

-

Ingestion: Wash mouth out with water and seek medical attention.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. However, information on related cyclopentanone compounds suggests a low order of acute toxicity.[8] For 3-(hydroxymethyl)cyclopentanone, it is noted as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[9] Given the structural similarities, caution is warranted.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: General workflow for safe handling of this compound.

References

- 1. This compound | C6H10O2 | CID 11094575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20618-42-2 [amp.chemicalbook.com]

- 3. 2-Hydroxy-5-methylcyclopentan-1-one | C6H10O2 | CID 57255046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxymethyl-2-cyclopentenone - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. georganics.sk [georganics.sk]

- 8. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(hydroxymethyl)cyclopentanone|113681-11-1|MSDS [dcchemicals.com]

A Technical Guide to the Solubility of 2-(Hydroxymethyl)cyclopentanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Hydroxymethyl)cyclopentanone and its Solubility

This compound is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group. Its chemical structure, characterized by a polar carbonyl group and a hydrogen-bond-donating hydroxyl group on a five-membered carbon ring, dictates its solubility behavior. Understanding the solubility of this compound is critical for a multitude of applications in research and development, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization and Polymorphism Studies: Controlling crystal growth and form.

-

Formulation Development: Designing stable and effective drug delivery systems.

-

Analytical Method Development: Preparing standards and samples for analysis by techniques such as HPLC and GC.

The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor/acceptor (the hydroxyl group) suggests that this compound will exhibit favorable solubility in polar organic solvents. However, the nonpolar cyclopentyl ring contributes to some lipophilic character, potentially allowing for some solubility in less polar environments.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in polar protic and polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to act as both hydrogen bond donors and acceptors, readily interacting with both the hydroxyl and carbonyl groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Good solubility is expected. These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the carbonyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. While the cyclopentyl ring has some nonpolar character, the polar functional groups will limit miscibility with highly nonpolar solvents.

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker/water bath.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the excess solid.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase (for HPLC) or an appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:

S = (Concentration from analysis × Dilution factor)

Validation: Repeat the experiment at least in triplicate to ensure the reproducibility and reliability of the results.

Data Presentation: Illustrative Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in a range of organic solvents at two different temperatures. This table serves as a template for presenting experimentally determined data.

| Solvent | Solvent Type | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Methanol | Polar Protic | 25 | 45.2 |

| 40 | 62.8 | ||

| Ethanol | Polar Protic | 25 | 38.5 |

| 40 | 55.1 | ||

| Acetone | Polar Aprotic | 25 | 32.7 |

| 40 | 48.9 | ||

| Ethyl Acetate | Polar Aprotic | 25 | 21.4 |

| 40 | 35.6 | ||

| Acetonitrile | Polar Aprotic | 25 | 28.9 |

| 40 | 42.3 | ||

| Toluene | Nonpolar | 25 | 5.8 |

| 40 | 10.2 | ||

| Hexane | Nonpolar | 25 | < 0.1 |

| 40 | 0.2 |

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on experimental measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the provided experimental protocol and theoretical background offer researchers the necessary tools to generate high-quality, application-specific solubility data. Accurate solubility data is fundamental to the successful development of processes and formulations involving this versatile chemical intermediate.

The Emergence of a Versatile Synthon: A Technical Guide to 2-(Hydroxymethyl)cyclopentanone

This guide provides an in-depth technical exploration of 2-(Hydroxymethyl)cyclopentanone, a valuable intermediate in organic synthesis. We will delve into its probable first synthesis, logical synthetic pathways, key chemical properties, and its significance as a building block in the development of complex molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: A Molecule Defined by Functionality

This compound (CAS No. 20618-42-2) is an organic compound featuring a five-membered cyclopentanone ring substituted with a hydroxymethyl group at the alpha-position.[1][2][3] This bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, exhibits a rich and versatile reactivity profile. Its structure makes it a valuable synthon for introducing the functionalized cyclopentane moiety, a common scaffold in numerous biologically active natural products and synthetic drugs. The compound is typically a colorless to pale yellow liquid with a characteristic ketonic odor and is soluble in water and various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20618-42-2 | [1][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

The Genesis of a Building Block: Context of Discovery

While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-hydroxy ketones and the functionalization of cyclic ketones. The synthesis of such molecules can be logically traced back to the foundational work on aldol and Mannich reactions in the early 20th century. Notably, Sir Robert Robinson's landmark synthesis of tropinone in 1917, which utilized a "double Mannich" reaction, demonstrated the power of forming complex cyclic structures from simple acyclic precursors.[4][5] This and other pioneering work on ring-forming reactions set the stage for the deliberate synthesis of functionalized carbocycles like this compound.

The preparation of α-hydroxy ketones, also known as acyloins or ketols, has been a subject of extensive research, with methods ranging from the oxidation of enolates to the condensation of aldehydes.[6][7] It is therefore highly probable that this compound was first prepared through the application of one of these now-classical synthetic transformations to cyclopentanone.

Synthetic Strategies: Crafting the Bifunctional Core

The synthesis of this compound can be approached through several logical pathways. The choice of method often depends on the desired scale, available starting materials, and required purity. Below, we detail two of the most viable and illustrative synthetic routes.

Base-Catalyzed Aldol Addition of Formaldehyde to Cyclopentanone

This is arguably the most direct and classical approach to this compound. The reaction involves the formation of a cyclopentanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Mechanism:

-

Enolate Formation: A base, such as sodium hydroxide or potassium carbonate, abstracts an acidic α-proton from cyclopentanone to form the corresponding enolate ion.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water or alcohol) to yield the final product, this compound.

Caption: Aldol addition pathway to this compound.

Experimental Protocol: Aldol Addition

-

Reaction Setup: To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol or water, add a catalytic amount of a base (e.g., K₂CO₃, 0.2 eq).

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Reduction of 2-Hydroxymethylene-cyclopentanone

An alternative two-step approach involves the formylation of cyclopentanone to yield 2-(hydroxymethylene)cyclopentanone, followed by a selective reduction.

Step 1: Formylation of Cyclopentanone

This reaction is typically achieved through a Claisen condensation with an alkyl formate (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide or sodium hydride.

Step 2: Selective Reduction

The resulting α,β-unsaturated ketone, 2-(hydroxymethylene)cyclopentanone, can then be selectively reduced to this compound. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method selectively reduces the carbon-carbon double bond while leaving the ketone and hydroxyl groups intact.

Caption: Two-step synthesis via formylation and reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-(hydroxymethylene)cyclopentanone (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 1-3 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's completion.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Applications in Synthesis: A Gateway to Complexity

The dual functionality of this compound makes it a highly versatile intermediate in the synthesis of more complex molecules.[8]

-

Pharmaceutical Synthesis: The cyclopentane ring is a core structure in many pharmaceuticals. This compound serves as a key starting material for the synthesis of prostaglandins and their analogues, which are used to treat a variety of conditions. The hydroxyl and ketone groups provide handles for further chemical transformations to build up the complex side chains of these molecules.

-

Agrochemicals: Derivatives of cyclopentanone are also found in some agrochemicals, and this compound can be a precursor in their synthesis.[1]

-

Flavor and Fragrance Industry: The pleasant aroma of this compound and its derivatives makes them useful as flavoring and fragrance agents in the food, beverage, and cosmetic industries.[9]

-

Polymer and Materials Science: The functional groups of this compound allow for its incorporation into polymer chains, potentially leading to materials with unique properties.[8]

Conclusion: An Enduringly Relevant Building Block

This compound is a prime example of a simple, yet powerful, synthetic intermediate. While its initial synthesis likely arose from the application of classical organic reactions, its continued relevance is a testament to the utility of its bifunctional nature. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound provides a valuable tool for the construction of complex and biologically active molecules. The synthetic pathways outlined in this guide offer reliable and scalable methods for the preparation of this important chemical building block, paving the way for future discoveries and innovations.

References

- 1. CAS 20618-42-2: Cyclopentanone, 2-(hydroxymethyl)- [cymitquimica.com]

- 2. This compound | 20618-42-2 [chemicalbook.com]

- 3. This compound | C6H10O2 | CID 11094575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

- 5. Robinson's landmark synthesis of tropinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Cas 20618-42-2,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(Hydroxymethyl)cyclopentanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)cyclopentanone is a bifunctional organic molecule containing both a ketone and a primary alcohol. This structure makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with cyclopentane rings, which are features of various biologically active compounds.[1] The precise determination of its chemical structure is paramount for its application in research and development. This guide details the methodologies and data interpretation involved in the complete structural elucidation of this compound, integrating chemical properties, spectroscopic analysis, and relevant experimental protocols.

Physicochemical and Spectroscopic Properties

A foundational step in structure elucidation is the determination of the compound's physical and chemical properties. These macroscopic characteristics provide the first clues to the molecular structure and purity of the substance.

Chemical and Physical Properties

The general properties of this compound are summarized below. This data is essential for handling, storage, and predicting its behavior in various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| IUPAC Name | 2-(hydroxymethyl)cyclopentan-1-one | [2] |

| CAS Number | 20618-42-2 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Canonical SMILES | C1CC(C(=O)C1)CO | [2] |

Spectroscopic Data Analysis for Structure Elucidation

Spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy (Proton NMR): This technique identifies the different types of protons in a molecule based on their chemical environment. For this compound, we would expect to see distinct signals for the protons on the cyclopentanone ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The predicted spectrum would show multiplets for the ring protons due to complex spin-spin coupling and a distinct signal for the -CH₂-O group.

-

¹³C NMR Spectroscopy (Carbon NMR): This technique identifies the different types of carbon atoms. We would expect six distinct signals in the ¹³C NMR spectrum, corresponding to the five carbons of the cyclopentanone ring and the one carbon of the hydroxymethyl group. The carbonyl carbon (C=O) would appear significantly downfield (around 200-220 ppm), which is characteristic of ketones.[4][5]

Table of Predicted NMR Data

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| C=O | - | ~215 | Characteristic ketone carbonyl signal. |

| CH-CH₂OH | ~2.3 - 2.5 (m) | ~50-55 | Alpha-carbon to both carbonyl and hydroxymethyl group. |

| CH₂OH | ~3.6 - 3.8 (d) | ~60-65 | Protons on the carbon bearing the hydroxyl group. |

| OH | Variable (broad s) | - | Chemical shift is concentration and solvent dependent. |

| Ring CH₂ (x3) | ~1.5 - 2.2 (m) | ~20-40 | Overlapping multiplets for the remaining ring protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by two key absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group.

-

C=O Stretch: A strong, sharp absorption band around 1740-1750 cm⁻¹, indicative of a five-membered cyclic ketone (cyclopentanone).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula and structural features.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (114.14).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or loss of water (H₂O, mass = 18) from the molecular ion.

Synthesis and Reactivity

Understanding the synthesis and reactivity of a compound can further support its structural identification.

Synthesis Pathway

This compound can be synthesized via an aldol condensation reaction between cyclopentanone and formaldehyde.[6] This reaction involves the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Chemical Reactivity

The presence of both a ketone and an alcohol allows for a range of chemical transformations.

-

Ketone Reactions: The carbonyl group can undergo nucleophilic addition reactions. For example, it reacts with hydrazine derivatives like semicarbazide and 2,4-dinitrophenylhydrazine to form semicarbazones and phenylhydrazones, respectively.[7]

-

Alcohol Reactions: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.[8] It can also undergo esterification with carboxylic acids or their derivatives.

-

Intramolecular Reactions: The proximity of the two functional groups can lead to intramolecular reactions, such as cyclization under certain conditions.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality data for structure elucidation.

General Sample Preparation

-

Compound: this compound (liquid).

-

Purity Check: Ensure the sample is pure using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.

-

Solvent Selection: For NMR, use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample and has a known chemical shift for reference. For IR, the neat liquid can often be used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more). A longer relaxation delay (2-5 seconds) is often used.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow and Data Integration

The elucidation of a chemical structure is a systematic process that integrates data from multiple analytical techniques.

This workflow illustrates how the molecular formula from MS, functional group information from IR, and connectivity map from NMR are pieced together to propose a structure. This proposed structure is then validated by comparing its predicted spectroscopic properties with the experimental data.

Safety and Handling

Proper safety precautions are essential when working with any chemical.

-

Hazards: May cause skin and serious eye irritation.[3] It is also considered a flammable liquid and vapor.[9]

-

Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use in a well-ventilated area.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Inhalation: Move person to fresh air.[9]

-

Ingestion: Rinse mouth and consult a physician.[10]

-

References

- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 2. This compound | C6H10O2 | CID 11094575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20618-42-2 [amp.chemicalbook.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-(hydroxymethyl)cyclopentanone|113681-11-1|MSDS [dcchemicals.com]

Methodological & Application

The Versatile Synthon: 2-(Hydroxymethyl)cyclopentanone in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

2-(Hydroxymethyl)cyclopentanone is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of biologically active molecules. Its bifunctional nature, possessing both a reactive ketone and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. This application note provides a comprehensive overview of the synthetic applications of this compound, with a focus on its role in the development of prostaglandins, carbocyclic nucleosides, and other bioactive compounds. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of relevant quantitative data.

Synthetic Applications

This compound is a cornerstone in the synthesis of various therapeutic agents and natural products. Its cyclopentane scaffold is a common motif in numerous biologically active molecules.

1. Prostaglandin Analogs: The cyclopentanone core is the foundational structure of prostaglandins, a class of lipid compounds with diverse physiological effects, including roles in inflammation, blood pressure regulation, and reproduction. This compound serves as a crucial precursor for the elaboration of the characteristic side chains of prostaglandins, enabling the synthesis of various analogs with tailored biological activities.

2. Carbocyclic Nucleoside Antivirals: Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts enhanced metabolic stability and potent antiviral activity. This compound is a key starting material for the synthesis of the carbocyclic core, which is subsequently coupled with various nucleobases to generate a library of potential antiviral drugs against viruses such as HIV, HBV, and orthopoxviruses.[1][2][3][4]

3. Chiral Building Blocks: The stereoselective reduction of this compound provides access to valuable chiral diols, which are versatile synthons for the synthesis of a variety of natural products and pharmaceuticals.[5][6] The resulting cis- and trans-3-(hydroxymethyl)cyclopentanols, with their defined stereochemistry, are instrumental in constructing complex stereogenic centers in target molecules.

Data Presentation

The following tables summarize key quantitative data for the synthesis and transformation of this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of this compound Derivatives

| Product | Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 2-Hydroxymethyl-2-cyclopenten-1-one | 2-Cyclopenten-1-one, Formalin | Morita-Baylis-Hillman | Tributylphosphine | MeOH–CHCl₃ | 97 | Organic Syntheses |

| 2-Pentylidenecyclopentanone | Cyclopentanone, Valeraldehyde | Aldol Condensation | FeO–MgO | Cyclopentanone | 66 | [7] |

Table 2: Diastereoselective Reduction of this compound

| Reducing Agent | Temperature (°C) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| L-Selectride® | -78 | cis-3-(Hydroxymethyl)cyclopentanol | >95:5 | High | Benchchem |

| Sodium Borohydride | 0 | cis/trans-3-(Hydroxymethyl)cyclopentanol | Variable | - | Benchchem |

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxymethyl-2-cyclopenten-1-one via Morita-Baylis-Hillman Reaction

This protocol describes a high-yielding synthesis of a key unsaturated derivative of this compound.

Materials:

-

2-Cyclopenten-1-one

-

Formalin (37% aqueous solution)

-

Tributylphosphine

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-cyclopenten-1-one (1.0 equiv) in a 1:1 mixture of MeOH and CHCl₃, add formalin (1.2 equiv).

-

Add tributylphosphine (10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-hydroxymethyl-2-cyclopenten-1-one.